molecular formula C7H9ClN4 B7981557 5-Hydrazinyl-1H-indazole hydrochloride CAS No. 1012879-50-3

5-Hydrazinyl-1H-indazole hydrochloride

Cat. No. B7981557
CAS RN: 1012879-50-3
M. Wt: 184.62 g/mol
InChI Key: APSGXXUYIDEIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydrazinyl-1H-indazole hydrochloride is a chemical compound with the molecular formula C7H9ClN4 . It has a molecular weight of 221.09 . It is typically available in powder form .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N4.2ClH/c8-10-6-1-2-7-5(3-6)4-9-11-7;;/h1-4,10H,8H2,(H,9,11);2*1H . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

The synthesis of 1H- and 2H-indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 221.09 . The compound’s InChI code is 1S/C7H8N4.2ClH/c8-10-6-1-2-7-5(3-6)4-9-11-7;;/h1-4,10H,8H2,(H,9,11);2*1H .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

The synthesis of 1H- and 2H-indazoles, including 5-Hydrazinyl-1H-indazole hydrochloride, continues to be a subject of research due to their wide variety of medicinal applications . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds .

Mechanism of Action

Target of Action

5-Hydrazinyl-1H-indazole hydrochloride, also known as (1H-indazol-5-yl)-hydrazine hydrochloride, is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets of action.

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound would depend on its specific targets.

Biochemical Pathways

Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives may affect a variety of biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

1H-indazol-5-ylhydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.ClH/c8-10-6-1-2-7-5(3-6)4-9-11-7;/h1-4,10H,8H2,(H,9,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSGXXUYIDEIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NN)C=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1012879-50-3
Record name 1H-Indazole, 5-hydrazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1012879-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

To a solution of 1H-indazol-5-ylamine (20 g, 153 mmol) in conc. HCl (50 mL) was added an aqueous solution (50 mL) of NaNO2 (19 g, 158 mmol) at 0° C. and the resulting mixture was stirred for 1 h. A solution of SnCl2.2H2O (90 g, 306 mmol) in conc. HCl (70 mL), pre-cooled to 0° C., was then added. The reaction solution was stirred for 2 h at RT. The precipitate was filtered and washed with ether to yield (1H-indazol-5-yl)-hydrazine hydrochloride as a yellow solid, which was used for the next reaction without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1H-indazol-5-ylamine (20 g, 153 mmol) in cone. HCl (50 mL) was added an aqueous solution (50 mL) of NaNO2 (19 g, 158 mmol) at 0° C. and the resulting mixture was stirred for 1 h. A solution of SnCl2.2H2O (90 g, 306 mmol) in cone. HCl (70 mL), pre-cooled to 0° C., was then added. The reaction solution was stirred for 2 h at RT. The precipitate was filtered and washed with ether to yield (1H-indazol-5-yl)-hydrazine hydrochloride as a yellow solid, which was used for the next reaction without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.